

Role of 4-Bromo-1-THP-indazole in fragment-based drug discovery

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Compound of Interest

Compound Name: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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Application Note & Protocols

The Strategic Role of 4-Bromo-1-THP-indazole in Fragment-Based Drug Discovery Campaigns

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds. This methodology relies on screening libraries of low-molecular-weight fragments that, despite binding with low affinity, do so with high ligand efficiency. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.^[1] ^[2] This guide details the strategic application of **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** (4-Bromo-1-THP-indazole) as a cornerstone fragment for FBDD campaigns. We elucidate the rationale behind its design, covering the importance of the indazole core, the function of the tetrahydropyranyl (THP) protecting group, and the synthetic versatility afforded by the 4-bromo substituent. This document provides detailed, field-tested protocols for the synthesis of the fragment, its application in primary screening via Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), hit validation using X-ray crystallography, and subsequent hit-to-lead optimization through synthetic elaboration.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

Indazole-containing derivatives are prominent heterocyclic motifs found in numerous biologically active compounds and FDA-approved drugs.^{[2][3]} In the context of oncology and inflammation, the indazole core has proven to be an exceptional pharmacophore for targeting the ATP-binding site of protein kinases.^[1] Its bicyclic structure and ability to form critical hydrogen bonds—typically with the "hinge" region of the kinase domain—mimic the interactions of the adenine portion of ATP. This has led to the development of potent and selective inhibitors for a wide range of kinases, including FGFR, AXL, PDK1, and Aurora kinases.^{[4][5][6][7]} The success of drugs like Axitinib and Pazopanib underscores the therapeutic value of this scaffold.

[\[1\]](#)

Rationale for 4-Bromo-1-THP-indazole as a Premier FBDD Tool

The design of 4-Bromo-1-THP-indazole is a deliberate convergence of three key strategic elements essential for a successful FBDD campaign: a validated pharmacophore, a protective group to ensure synthetic control, and a reactive handle for facile optimization.

The Core Fragment: Adherence to FBDD Principles

A successful fragment must possess physicochemical properties that maximize its chances of binding to diverse biological targets while providing a solid foundation for optimization. 4-Bromo-1H-indazole itself is an excellent starting point.

Property	Value	FBDD Guideline ("Rule of Three")	Significance
Molecular Weight	197.03 g/mol [8]	< 300 Da	Ensures the fragment is small enough to explore diverse chemical space and bind efficiently to small pockets on the protein surface.
cLogP	~2.3 (Calculated)	< 3	Maintains adequate aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors	1 [8]	≤ 3	Provides a key interaction point (the N1-H) for target binding, often in the kinase hinge region.
Hydrogen Bond Acceptors	1 [8]	≤ 3	The N2 atom acts as a hydrogen bond acceptor, contributing to the binding motif.

The THP Protecting Group: Ensuring Synthetic Tractability

The indazole N-H proton is acidic and can interfere with subsequent chemical reactions, particularly organometallic cross-couplings. Furthermore, unprotected indazoles can exist as two tautomers (1H and 2H), leading to mixtures of products during alkylation or acylation.[\[3\]](#) The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen for several reasons:

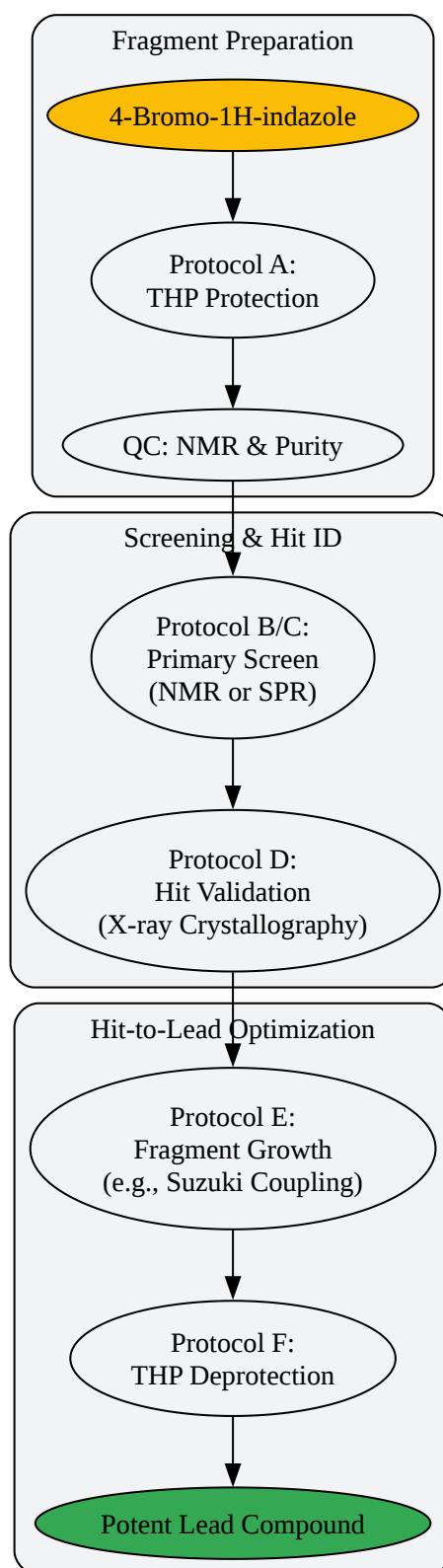
- Stability: THP ethers are stable to strongly basic conditions, organometallics, and hydrides, which are commonly used in hit-to-lead optimization.[9]
- Regioselectivity: Acid-catalyzed protection of indazoles with 3,4-dihydro-2H-pyran (DHP) can be controlled. While kinetic control initially favors the N-2 position, thermodynamic equilibrium drives the formation of the more stable N-1 protected isomer, which is often desired for kinase hinge binding.[10]
- Ease of Removal: The THP group is readily cleaved under mild acidic conditions, such as using HCl in ethanol or trifluoroacetic acid (TFA) in dichloromethane, restoring the crucial N-H hydrogen bond donor in the final molecule.[10][11][12]

The 4-Bromo Handle: A Vector for Fragment Growth

The bromine atom at the 4-position is the key to synthetic elaboration. It serves as a versatile "handle" for introducing new chemical functionality through well-established cross-coupling reactions. This allows for a "fragment growing" strategy, where the initial fragment hit is expanded into an adjacent pocket of the binding site to increase potency and selectivity.[13][14] Common reactions utilizing the aryl bromide include:

- Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[10]
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

This strategic placement allows chemists to rapidly generate a library of analogues from the initial fragment hit, efficiently exploring the structure-activity relationship (SAR).

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Application Protocols

Protocol A: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This protocol is adapted from established procedures for the acid-catalyzed THP protection of indazoles.[10][15]

Materials:

- 4-Bromo-1H-indazole (1.0 eq)
- 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)
- p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Heptane

Procedure:

- To a solution of 4-bromo-1H-indazole (e.g., 5.77 g, 29.3 mmol) in ethyl acetate (60 mL), add 3,4-dihydro-2H-pyran (5.36 mL, 58.6 mmol).
- Add p-toluenesulfonic acid monohydrate (0.28 g, 1.46 mmol) to the mixture.
- Heat the reaction mixture to 70 °C and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed. Note: This thermodynamic condition favors the N-1 isomer.
- Cool the reaction mixture to room temperature.

- Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL) and stir for 15 minutes.
- Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
- Purify the crude product by flash column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (e.g., 10% EtOAc in heptane) to afford **4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** as a white solid.[15]
- Self-Validation: Confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the THP group protons between 1.60-4.00 ppm and a doublet of doublets for the anomeric proton around 5.7 ppm.[15]

Protocol B: NMR-Based Fragment Screening (¹H-¹⁵N HSQC)

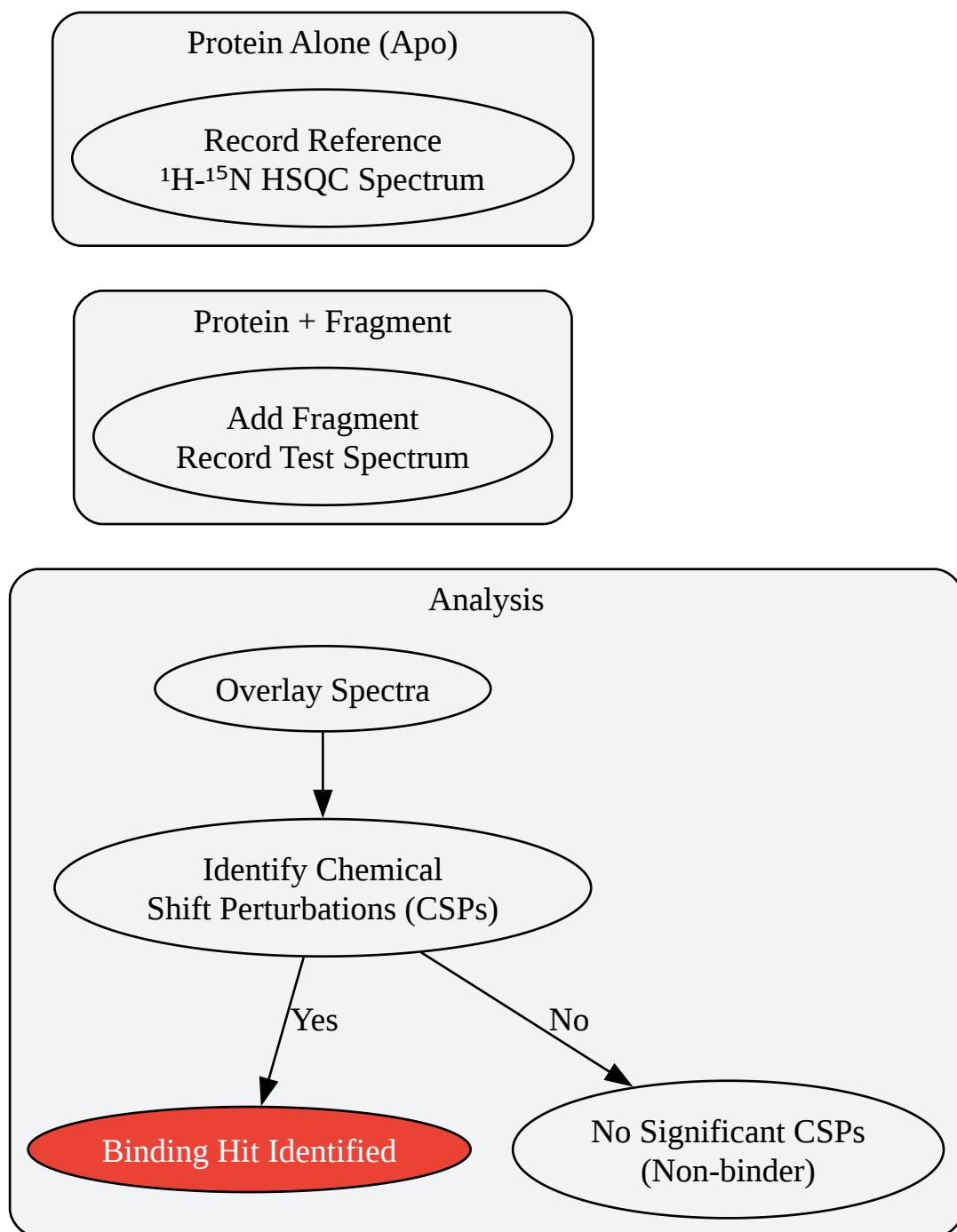
This protein-observed NMR method is a robust technique for identifying fragment binding by monitoring chemical shift perturbations (CSPs) of the target protein's backbone amides.[16][17]

Materials:

- Uniformly ¹⁵N-labeled target protein (e.g., kinase domain) at 50-100 μ M in a suitable NMR buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT) containing 10% D₂O.
- 4-Bromo-1-THP-indazole stock solution (e.g., 100 mM in d₆-DMSO).
- NMR tubes.

Procedure:

- Quality Control: Acquire a 1D ^1H NMR spectrum of the 4-Bromo-1-THP-indazole stock solution to confirm its identity, concentration, and stability.[18]
- Reference Spectrum: Record a high-quality 2D ^1H - ^{15}N HSQC spectrum of the ^{15}N -labeled protein alone. This serves as the reference (apo) state.
- Screening: Add a small aliquot of the 4-Bromo-1-THP-indazole stock solution to the protein sample to a final concentration of 200-500 μM . The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.
- Test Spectrum: After a brief incubation, record a second ^1H - ^{15}N HSQC spectrum under identical conditions as the reference spectrum.
- Data Analysis: Overlay the reference and test spectra. Binding is indicated by significant chemical shift perturbations (changes in peak position) for specific backbone amide resonances.
- Self-Validation: To rule out false positives from compound aggregation or nonspecific binding, perform a dose-response titration, adding increasing concentrations of the fragment and observing a gradual and saturable change in the CSPs.

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Protocol C: Surface Plasmon Resonance (SPR) Primary Screening

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor chip surface to monitor binding events in real-time. It is highly sensitive for detecting weak fragment interactions.[\[19\]](#)[\[20\]](#)

Materials:

- SPR instrument and sensor chip (e.g., CM5 dextran chip).
- Purified target protein with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.
- Immobilization reagents (e.g., EDC/NHS for amine coupling).
- Running buffer (e.g., HBS-EP+ buffer, filtered and degassed).
- 4-Bromo-1-THP-indazole stock solution in 100% DMSO.

Procedure:

- Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling). Aim for a density that will produce a signal of ~100-200 RU for a small molecule binder. A reference channel should be prepared (e.g., activated and deactivated or immobilized with a non-relevant protein) to subtract nonspecific binding.
- Compound Preparation: Prepare a dilution series of 4-Bromo-1-THP-indazole in running buffer from the DMSO stock. The final screening concentration is typically between 50-200 μ M, with the final DMSO concentration matched across all samples and the running buffer (typically 1-5%).
- Screening Injection: Inject the fragment solution over the target and reference surfaces at a constant flow rate (e.g., 30 μ L/min) for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer (e.g., 120 s).
- Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. A positive hit is identified by a concentration-dependent binding response that fits a 1:1 binding model.

- Self-Validation: Validate hits by performing a full kinetic analysis (injecting a range of concentrations) to determine the dissociation constant (K_D). Additionally, including a known binder as a positive control and a non-binder as a negative control is essential for validating the assay performance.[21]

Protocol D: X-ray Crystallography for Hit Validation

Obtaining a co-crystal structure provides unequivocal proof of binding and reveals the precise binding mode of the fragment, which is invaluable for structure-guided drug design.[22][23]

Materials:

- Highly pure and concentrated target protein (>5 mg/mL).
- 4-Bromo-1-THP-indazole.
- Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).

Procedure:

- Complex Formation: Incubate the protein with a 3- to 5-fold molar excess of 4-Bromo-1-THP-indazole for at least one hour on ice. It may be necessary to pre-dissolve the fragment in a small amount of DMSO before adding it to the protein solution.
- Crystallization Screening: Set up crystallization trials using the protein-fragment complex across a wide range of commercially available screens.
- Crystal Optimization & Soaking (Alternative): If apo crystals of the protein are readily available, soaking them in a solution containing the fragment (e.g., 1-10 mM) can be an effective alternative to co-crystallization.
- Data Collection: Harvest a suitable crystal, cryo-protect it if necessary, and collect X-ray diffraction data at a synchrotron source.[24][25]
- Structure Solution & Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo protein structure as a model. Refine the structure and model the fragment into the resulting electron density map.

- Self-Validation: The final refined structure should have clear, unambiguous electron density for the bound fragment. The binding pose should be chemically sensible, often showing the indazole N-H (after deprotection in situ, or modeled as such) or N2 forming hydrogen bonds with the protein hinge.

Protocol E: Hit-to-Lead Elaboration via Suzuki Coupling

This protocol provides a general method for growing the fragment from the 4-bromo position.

Materials:

- 4-Bromo-1-THP-indazole (1.0 eq).
- Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq).
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$, 0.05 eq).
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq).
- Solvent (e.g., 1,4-dioxane/water mixture).

Procedure:

- In a reaction vessel, combine 4-Bromo-1-THP-indazole, the boronic acid derivative, the palladium catalyst, and the base.
- Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent(s).
- Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.
- Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).
- Wash the combined organic layers, dry over MgSO_4 , filter, and concentrate.
- Purify the product by flash chromatography to yield the elaborated, THP-protected compound.

Protocol F: Final THP Deprotection

This final step unmasks the N-H for target engagement.

Materials:

- THP-protected elaborated compound.
- Solvent (e.g., Methanol (MeOH) or Dichloromethane (DCM)).
- Acid (e.g., 4M HCl in dioxane, or Trifluoroacetic acid (TFA)).

Procedure:

- Dissolve the THP-protected compound in MeOH or DCM.
- Add the acid (e.g., 2-3 equivalents of 4M HCl in dioxane, or 10-20% v/v TFA).[\[11\]](#)
- Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the final compound, often by preparative HPLC or crystallization, to yield the desired inhibitor.

Conclusion

4-Bromo-1-THP-indazole is not merely a chemical reagent but a strategically designed tool for modern drug discovery. Its constitution elegantly addresses the core tenets of fragment-based drug discovery: high ligand efficiency from a privileged scaffold, synthetic control via a robust protecting group, and rapid, predictable optimization pathways through a versatile chemical handle. By leveraging the protocols outlined in this guide, research and development teams can significantly streamline the early stages of the drug discovery pipeline, accelerating the journey from an initial fragment hit to a potent, optimized lead candidate.

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